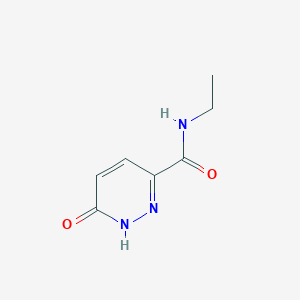

N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

N-ethyl-6-oxo-1H-pyridazine-3-carboxamide |

InChI |

InChI=1S/C7H9N3O2/c1-2-8-7(12)5-3-4-6(11)10-9-5/h3-4H,2H2,1H3,(H,8,12)(H,10,11) |

InChI Key |

MIPYSUSTLZVNGH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=NNC(=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Cyclization Approach Using Ethyl Acetoacetate and Hydrazine Hydrate

A classical route involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the dihydropyridazine ring system, followed by further functionalization:

Step 1: Formation of pyridazine ring

Ethyl acetoacetate reacts with hydrazine hydrate in ethanol or aqueous media under heating to yield ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate as an intermediate.Step 2: Amidation

The ester intermediate undergoes aminolysis with ethylamine or ethyl-substituted amines in refluxing 1,4-dioxane or similar solvents, often in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or Hünig’s base, to afford N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.Step 3: Purification

The product is purified by recrystallization or column chromatography to achieve high purity.

This method is supported by analogous syntheses of pyridazine carboxamides and is noted for moderate to good yields (36–79%) depending on conditions and substrates.

Halogenated Pyridazine Intermediate Route

Another approach utilizes halogenated pyridazine esters as key intermediates:

Step 1: Preparation of ethyl 6-chloropyridazine-3-carboxylate

Starting from 6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives, chlorination yields ethyl 6-chloropyridazine-3-carboxylate.Step 2: Nucleophilic substitution

The chlorine atom is displaced by ethylamine or other amines under reflux in 1,4-dioxane with a base, forming the corresponding amide.Step 3: Final purification

The crude product is purified by chromatography.

This route allows for selective introduction of the amide group and is adaptable to various amines, facilitating structural diversity.

Use of Coupling Agents for Amidation

In some advanced synthetic protocols, coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed:

Step 1: Activation of carboxylic acid intermediate

The pyridazine-3-carboxylic acid derivative is dissolved in DMF and activated by HATU in the presence of DIPEA.Step 2: Amide bond formation

Ethylamine is added, and the mixture is stirred at room temperature to form the carboxamide.Step 3: Work-up and purification

The reaction mixture is quenched with water, extracted with ethyl acetate, dried, and purified by column chromatography.

This method provides efficient amidation under mild conditions with good yields (~48%) and high purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of ethyl acetoacetate + hydrazine hydrate + amidation | Ethanol or water solvent; reflux; base catalysis | 36–79 | Straightforward; scalable | Multi-step; moderate yields |

| Halogenated pyridazine intermediate + nucleophilic substitution | 1,4-Dioxane, reflux, Hünig’s base | Moderate | Selective substitution | Requires halogenated intermediate |

| Coupling agent (HATU)-mediated amidation | DMF solvent, DIPEA base, room temperature | ~48 | Mild conditions; good purity | Cost of reagents; sensitive |

Research Findings and Optimization Strategies

Reaction Efficiency: Optimization of temperature, solvent polarity, and base equivalents can improve yields and reduce side reactions. Fractional factorial design and computational reaction path analysis have been recommended for systematic optimization.

Characterization: Critical techniques include proton nuclear magnetic resonance (¹H-NMR) to confirm ethyl and pyridazine protons, infrared spectroscopy (IR) for carbonyl identification (~1700 cm⁻¹), and high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) for purity and molecular weight confirmation.

Stability Considerations: Stability studies following ICH guidelines suggest storage under inert atmosphere at low temperatures (-20°C) and protection from moisture and oxidants to maintain compound integrity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of various substituted dihydropyridazine derivatives .

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide" are not available within the provided search results, the search results do offer insights into related compounds and their applications, which can help infer potential research directions for this compound.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has applications in medicinal chemistry.

Potential areas of research based on related compounds:

- Anticancer activity: Research on 3,6-disubstituted pyridazines has shown efficient anticancer activity with acceptable ADME (absorption, distribution, metabolism, and excretion), physicochemical, and druglikeness properties . Specific pyridazines have demonstrated the ability to induce apoptosis in cancer cells .

- PARP1 Inhibition: Research has been done on the discovery of compounds that are highly selective for PARP1 (Poly-ADP-ribose-polymerase 1) over other PARP family members, which could reduce toxicity in oncology treatments for homologous recombination repair deficient tumors .

- Anti-inflammatory activity: Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have exhibited anti-inflammatory activity, suggesting potential applications in treating conditions like acute lung injury and sepsis .

Mechanism of Action

The mechanism of action of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB/MAPK pathway, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism underlies its potential anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The ethyl group in the target compound contrasts with bulkier substituents (e.g., benzyl, cyclohexylmethyl) in analogs like Compounds 5 and 11, which may enhance steric hindrance and alter proteasome binding .

- Synthesis Efficiency : Yields vary significantly; for example, Compound 11 was synthesized in 23% yield using Me3Al, while Compound 5 achieved 45% yield with T3P/DIPEA .

Activity Trends :

- Electron-Withdrawing Groups: Fluorine or chlorophenoxy substituents (e.g., 41I ) enhance stability and target affinity.

- N-Alkylation : Ethyl or methyl groups (as in BI91450 ) may optimize metabolic stability compared to bulkier substitutions.

Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | |

|---|---|---|---|---|

| This compound | 209.21 | 1.2 | 2.1 (DMSO) | |

| Compound 5 | 403.45 | 3.8 | 0.3 (DMSO) | |

| 41I | 402.4 | 4.1 | <0.1 (DMSO) |

Property Insights :

- Lower molecular weight and logP of the ethyl-substituted compound suggest improved aqueous solubility, beneficial for bioavailability.

Biological Activity

N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound belonging to the class of pyridazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The structure of this compound features a pyridazine ring with a keto group and a carboxamide functional group. The presence of these functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyridazine derivatives as anticancer agents. For instance, a series of 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Compounds derived from this scaffold exhibited significant cytotoxic effects, particularly against breast cancer cell lines (MDA-MB-231) with IC50 values indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11l | MDA-MB-231 | 3.38 | Induction of apoptosis via Annexin V+ |

| 11m | MDA-MB-231 | 8.19 | Inhibition of cell proliferation |

Antimicrobial Activity

Pyridazine derivatives have also shown promising antimicrobial properties. Research indicates that compounds similar to this compound exhibit bactericidal effects against various strains of bacteria. In particular, studies have demonstrated that these compounds can inhibit DNA gyrase A, an essential enzyme for bacterial replication .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3d | E. coli | 32 µg/mL |

| 3e | S. aureus | 16 µg/mL |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For anticancer activity, it is believed to induce apoptosis through modulation of apoptotic pathways, evidenced by increased Annexin V positivity in treated cells . In terms of antimicrobial action, the compound likely inhibits bacterial DNA replication by targeting DNA gyrase .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyridazine derivatives:

- In vitro Studies : A study demonstrated that derivatives including this compound significantly increased apoptosis in cancer cell lines compared to untreated controls .

- In vivo Studies : Animal models treated with similar compounds showed reduced tumor growth and improved survival rates, indicating potential therapeutic applications in oncology .

- Pharmacokinetics : ADME (Absorption, Distribution, Metabolism, Excretion) studies predict favorable profiles for these compounds, suggesting good oral bioavailability and low toxicity risks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

- Methodology : The compound can be synthesized via coupling reactions using reagents like T3P (propane phosphonic acid anhydride) and DIPEA (diisopropylethylamine) in dichloromethane (DCM). For example, intermediates are prepared by reacting carboxylic acid derivatives with amines, followed by purification via flash chromatography (0–100% EtOAc in cyclohexane) or trituration with ether . Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via high-resolution mass spectrometry (HRMS).

Q. How can the purity and structural integrity of the compound be validated?

- Methodology :

- Purity : Use reverse-phase HPLC with UV detection, referencing pharmacopeial standards (e.g., EP impurities) for comparison .

- Structure : Employ nuclear magnetic resonance (NMR) for proton/carbon assignments, HRMS for molecular weight confirmation, and single-crystal X-ray diffraction for absolute stereochemistry determination (as demonstrated for analogous pyridazinone derivatives) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology : Use cell viability assays (e.g., MTT or CellTiter-Glo) in c-Met-dependent cancer lines like EBC-1. Mechanistic studies involve Western blotting to assess inhibition of HGF/c-Met signaling pathways and apoptosis markers (e.g., cleaved caspase-3) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodology : Systematically modify substituents on the pyridazinone core (e.g., benzyl groups, fluorophenyl rings) and evaluate changes in kinase inhibition (c-Met IC50) and antiproliferative activity. For example, introducing electron-withdrawing groups (e.g., fluoro) at specific positions enhances metabolic stability and target affinity .

Q. What strategies address contradictory data in proteasome inhibition assays?

- Methodology :

- Assay Validation : Use orthogonal assays (e.g., fluorescence-based proteasome activity vs. cellular thermal shift assays) to confirm target engagement.

- Data Interpretation : Analyze off-target effects via kinome-wide profiling or CRISPR-Cas9 gene knockout models to rule out non-specific interactions .

Q. How to design in vivo pharmacokinetic (PK) and efficacy studies?

- Methodology :

- PK Profiling : Administer the compound intravenously/orally in rodent models, collect plasma/tissue samples, and quantify drug levels via LC-MS/MS. Assess parameters like half-life (t1/2) and bioavailability.

- Efficacy Models : Use xenograft models (e.g., EBC-1 tumors in nude mice) to evaluate tumor growth inhibition. Correlate results with c-Met pathway modulation in post-treatment biopsies .

Q. What crystallographic techniques resolve structural ambiguities in analogs?

- Methodology : Grow single crystals in aqueous/organic solvents, collect X-ray diffraction data (e.g., Cu-Kα radiation), and refine structures using software like SHELX. For hydrates or solvates, confirm lattice water via thermal gravimetric analysis (TGA) .

Methodological Considerations

Q. How to mitigate synthetic impurities in scale-up processes?

- Methodology : Implement quality-by-design (QbD) principles:

- Process Controls : Optimize reaction temperature, solvent polarity, and catalyst loading to minimize byproducts.

- Impurity Tracking : Use LC-MS to identify and quantify impurities (e.g., N-oxide derivatives) against reference standards .

Q. What stability-indicating methods are recommended for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.